molecular formula C9H12BrN3O B2397898 5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine CAS No. 1340505-46-5

5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine

Cat. No.: B2397898
CAS No.: 1340505-46-5
M. Wt: 258.119
InChI Key: IFSWJXNUJUHKLE-UHFFFAOYSA-N
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Description

5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position and a pyrrolidin-2-ylmethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-chloropyrimidine and pyrrolidine.

    Nucleophilic Substitution: The pyrrolidine is reacted with 5-bromo-2-chloropyrimidine under basic conditions to form the intermediate 5-bromo-2-(pyrrolidin-2-yl)pyrimidine.

    Methoxylation: The intermediate is then subjected to methoxylation using a suitable methoxylating agent, such as sodium methoxide, to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring, to form various derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include various substituted pyrimidines, pyrrolidine derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and oncological pathways.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials and as a precursor for functionalized polymers.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-iodopyrimidine: Similar in structure but with an iodine atom instead of the pyrrolidin-2-ylmethoxy group.

    5-Bromo-2-methoxypyridine: Contains a pyridine ring instead of a pyrimidine ring.

    5-Bromo-2-(pyrrolidin-1-yl)pyridine: Similar structure but with a pyridine ring and a pyrrolidin-1-yl group.

Uniqueness

5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine is unique due to the presence of both a bromine atom and a pyrrolidin-2-ylmethoxy group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-2-(pyrrolidin-2-ylmethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c10-7-4-12-9(13-5-7)14-6-8-2-1-3-11-8/h4-5,8,11H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSWJXNUJUHKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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